1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine

Description

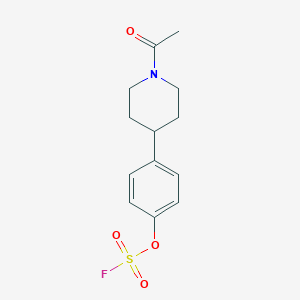

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine is a piperidine derivative characterized by an acetyl group at the 1-position and a 4-fluorosulfonyloxy phenyl substituent at the 4-position of the piperidine ring.

Properties

IUPAC Name |

1-acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4S/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(5-3-11)19-20(14,17)18/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRPVCNEJYKLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine typically involves the following steps:

Formation of the piperidine ring: This can be achieved through various cyclization reactions involving amines and carbonyl compounds.

Introduction of the acetyl group: This step involves acetylation, where an acetyl group is introduced to the piperidine ring.

Attachment of the fluorosulfonyloxyphenyl group: This step involves the reaction of the piperidine derivative with a fluorosulfonyloxyphenyl compound under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch reactors: For controlled synthesis and monitoring of reaction conditions.

Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May lead to the formation of ketones or carboxylic acids.

Reduction: May lead to the formation of alcohols or amines.

Substitution: May lead to the formation of various substituted derivatives.

Scientific Research Applications

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:

Binding to receptors: The compound may bind to specific receptors in the body, leading to a biological response.

Inhibition of enzymes: The compound may inhibit the activity of certain enzymes, affecting various biochemical pathways.

Modulation of signaling pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Piperidine Derivatives

Structural and Physicochemical Properties

The substituents on the piperidine ring significantly influence physicochemical properties such as solubility, lipophilicity (logP), and metabolic stability. Below is a comparative analysis of key analogs:

Key Observations :

- Fluorinated aromatic substituents (e.g., 2,4-difluorobenzoyl ) improve metabolic stability and bioavailability.

Acetylcholinesterase (AChE) Inhibitors

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives (e.g., compound 21 in ) exhibit potent AChE inhibition (IC₅₀ = 0.56 nM) with >18,000-fold selectivity over butyrylcholinesterase (BuChE). The benzamide moiety and basic piperidine nitrogen are critical for activity .

Sigma-1 Receptor Ligands

(2-Piperidinylaminoethyl)4-iodobenzamide (IPAB) demonstrates high sigma-1 receptor affinity (Ki = 6.0 nM) and is used in melanoma imaging . The piperidine scaffold’s flexibility allows diverse substituents to modulate receptor selectivity. The target compound’s -OSO₂F group may confer unique binding interactions, though empirical data are needed.

Antipsychotic Drug Impurities

1-Acetyl-4-(2,4-difluorobenzoyl)piperidine is identified as Risperidone Impurity 19 , highlighting the role of fluorinated piperidines in pharmaceutical quality control.

Biological Activity

1-Acetyl-4-(4-fluorosulfonyloxyphenyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C13H14FNO4S. The compound features a piperidine ring, an acetyl group, and a 4-fluorosulfonyloxyphenyl moiety, which contribute to its biological properties.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 299.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The piperidine structure allows for modulation of neurotransmitter systems, while the fluorosulfonyloxy group may enhance binding affinity to target sites.

Pharmacological Studies

Research indicates that this compound may possess various pharmacological activities:

- Antibacterial Activity : Preliminary studies suggest that it shows promise as an antibacterial agent, inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and metabolic disorders.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating moderate antibacterial potential.

Case Study 2: Enzyme Inhibition

In a pharmacological study focusing on enzyme inhibition, the compound was found to inhibit the activity of lipase with an IC50 value of 50 µM. This suggests its potential application in managing conditions related to lipid metabolism.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| 1-Acetyl-4-(4-hydroxyphenyl)piperidine | Moderate enzyme inhibition | IC50 = 45 µM |

| 1-Acetyl-4-(3-fluorophenyl)piperidine | Antibacterial activity | MIC = 16 µg/mL |

| 1-Acetyl-4-(4-fluorobenzoyl)piperidine | Low antibacterial activity | MIC = >64 µg/mL |

This table illustrates that while similar compounds exhibit varying degrees of biological activity, this compound shows promising antibacterial and enzyme-inhibiting properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.